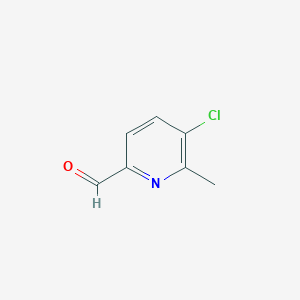

5-Chloro-6-methylpicolinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-7(8)3-2-6(4-10)9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYYGYULRJHPVOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30568128 | |

| Record name | 5-Chloro-6-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137778-17-7 | |

| Record name | 5-Chloro-6-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 6 Methylpicolinaldehyde

Multi-Step Synthetic Routes and Precursor Strategies

The synthesis of 5-Chloro-6-methylpicolinaldehyde can be approached through several multi-step routes, primarily relying on the functionalization of pre-existing pyridine (B92270) rings. These strategies involve the careful introduction and modification of substituents to achieve the desired molecular architecture.

Preparation from Halogenated Pyridine Precursors

A common and logical starting point for the synthesis of this compound is the use of a pre-halogenated pyridine precursor, such as 2-chloro-6-methylpyridine (B94459). This commercially available compound provides a scaffold that already contains two of the required functional groups. sigmaaldrich.commedchemexpress.combldpharm.com The primary challenge then becomes the introduction of the aldehyde group at the 5-position.

One potential route involves the direct formylation of 2-chloro-6-methylpyridine. However, electrophilic substitution on the pyridine ring can be challenging. A more controlled approach often involves the lithiation of the pyridine ring followed by reaction with a formylating agent.

A plausible multi-step synthesis starting from a halogenated precursor is outlined below:

| Step | Reaction | Reagents and Conditions | Precursor | Product | Typical Yield (%) |

| 1 | Chlorination | SOCl₂ or POCl₃ | 6-methylpicolinic acid | 2-chloro-6-methylpyridine | 75-85 |

| 2 | Nitration | HNO₃, H₂SO₄ | 2-chloro-6-methylpyridine | 2-chloro-6-methyl-5-nitropyridine | 60-70 |

| 3 | Reduction | Fe, HCl or H₂, Pd/C | 2-chloro-6-methyl-5-nitropyridine | 5-amino-2-chloro-6-methylpyridine | 80-90 |

| 4 | Sandmeyer Reaction | NaNO₂, H₂SO₄, H₂O, then CuCN, KCN | 5-amino-2-chloro-6-methylpyridine | 5-cyano-2-chloro-6-methylpyridine | 65-75 |

| 5 | Reduction to Aldehyde | DIBAL-H | 5-cyano-2-chloro-6-methylpyridine | This compound | 70-80 |

Approaches Involving Formylation of Pyridine Ring Systems

The direct introduction of a formyl group onto a pyridine ring is a powerful synthetic tool. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heterocyclic compounds. nih.govijpcbs.comwikipedia.orgorganic-chemistry.org While pyridine itself is electron-deficient, the presence of activating groups can facilitate this reaction. For the synthesis of this compound, a suitably substituted pyridine could be subjected to Vilsmeier-Haack conditions (typically phosphorus oxychloride and dimethylformamide).

For instance, a synthetic strategy could involve the Vilsmeier-Haack formylation of a precursor where the positions are appropriately activated. A related synthesis of 2-chloro-5-methylpyridine-3-carbaldehyde (B1588787) has been reported where an enamide was cyclized under Vilsmeier formylation conditions. rsc.org

| Reaction | Substrate | Reagents | Product | Key Features |

| Vilsmeier-Haack Formylation | Activated Pyridine Derivative | POCl₃, DMF, then H₂O | Formylated Pyridine | Direct introduction of the aldehyde group. Regioselectivity is dependent on the substitution pattern of the pyridine ring. |

Conversion of Alternative Functional Groups to the Picolinaldehyde Moiety

An alternative to direct formylation is the conversion of other functional groups at the desired position into an aldehyde. This approach offers flexibility, as various functional groups can be introduced and subsequently transformed.

A common strategy is the oxidation of a methyl group. For example, if 5-chloro-2,6-lutidine were available, selective oxidation of the methyl group at the 2-position could yield the target aldehyde. The oxidation of 2,6-lutidine to 2,6-diformylpyridine is a known transformation, suggesting the feasibility of this approach. wikipedia.org

Another viable method is the reduction of a nitrile or an ester group. The synthesis of 2-cyano-6-methylpyridine from 2-chloro-6-methylpyridine has been documented, although without specifying the yield. researchgate.net This nitrile could then be reduced to the corresponding aldehyde using a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H).

| Precursor Functional Group | Transformation | Reagents | Product Functional Group | Notes |

| -CH₃ | Oxidation | SeO₂, MnO₂, or catalytic oxidation | -CHO | Selective oxidation can be challenging if other oxidizable groups are present. |

| -CN | Reduction | DIBAL-H | -CHO | A common and effective method for converting nitriles to aldehydes. |

| -COOH | Reduction | SOCl₂ then catalytic hydrogenation (Rosenmund reduction) | -CHO | A two-step process involving the formation of an acid chloride. |

| -CH₂OH | Oxidation | PCC, PDC, or Swern oxidation | -CHO | Mild oxidation of a primary alcohol to an aldehyde. |

Novel and Optimized Synthetic Approaches

Modern synthetic chemistry continually seeks to improve efficiency, reduce step counts, and employ milder reaction conditions. For the synthesis of this compound, several novel and optimized approaches can be envisioned.

Transition Metal-Catalyzed Syntheses (e.g., cross-coupling reactions for ring functionalization)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic rings. For instance, a palladium- or copper-catalyzed coupling reaction could be employed to introduce a formyl group or a precursor to it. While direct formylation via cross-coupling is less common, a formyl-protected group or a group that can be easily converted to an aldehyde (like a vinyl or allyl group) could be introduced.

A hypothetical transition metal-catalyzed approach could involve:

| Reaction Type | Catalyst | Coupling Partners | Product Intermediate |

| Suzuki Coupling | Pd(PPh₃)₄ | A boronic acid derivative of the pyridine and a suitable coupling partner | A functionalized pyridine |

| Stille Coupling | PdCl₂(PPh₃)₂ | An organostannane derivative of the pyridine and a formyl equivalent | A functionalized pyridine |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ with a suitable ligand | A halogenated pyridine and an amine | An aminated pyridine |

One-Pot and Cascade Reaction Sequences (e.g., multicomponent cyclocondensation)

One-pot and cascade reactions offer significant advantages in terms of efficiency and sustainability by minimizing workup and purification steps. The synthesis of substituted pyridines can often be achieved through multicomponent reactions where three or more starting materials are combined to form the final product in a single operation. researchgate.net

A potential one-pot synthesis for a precursor to this compound could involve the condensation of an enone, a 1,3-dicarbonyl compound, and an ammonia (B1221849) source, which is a variation of the Hantzsch pyridine synthesis. The specific substitution pattern of the target molecule would require carefully chosen starting materials.

Stereoselective Synthesis Considerations for Related Analogues

The target molecule, this compound, is itself achiral. However, the synthesis of chiral analogues, where stereocenters are introduced on the pyridine ring or its substituents, is a significant area of research in medicinal and materials chemistry. The development of stereoselective methods allows for the preparation of enantiomerically pure compounds, which is often crucial for their biological activity or material properties.

Key strategies for achieving stereoselectivity in the synthesis of related pyridine analogues include:

Use of Chiral Catalysts: Asymmetric catalysis is a powerful tool for inducing chirality. For pyridine derivatives, chiral catalysts can be employed in various reactions. For instance, chiral 4-aryl-pyridine-N-oxides have been designed and utilized as nucleophilic organocatalysts in acylative dynamic kinetic resolutions. acs.org These catalysts can facilitate the transfer of acyl groups with high enantioselectivity. acs.org Similarly, cinchona alkaloids have been effectively used as bifunctional organocatalysts in the asymmetric synthesis of chiral aldehydes through conjugate additions. nih.gov The development of novel chiral pyridine-derived ligands, such as those with a rigid fused-ring framework, has also enabled highly enantioselective transition-metal-catalyzed reactions. acs.org

Chiral Auxiliaries: Another approach involves the use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired chiral center is created, the auxiliary is removed. This method, while effective, is often less atom-economical than catalytic approaches.

Kinetic Resolution: In cases where a racemic mixture of a chiral analogue is synthesized, kinetic resolution can be employed to separate the enantiomers. This technique often involves the use of a chiral catalyst or reagent that reacts at a different rate with each enantiomer, allowing for the isolation of one in high enantiomeric purity. chemrxiv.org For example, Pd-catalyzed asymmetric Suzuki-Miyaura cross-coupling has been used for the kinetic resolution of chiral-at-iridium complexes. chemrxiv.org

Process Optimization and Scale-Up Considerations in Laboratory Synthesis

Moving from a small-scale discovery synthesis to a larger, laboratory-scale production of this compound or its analogues requires careful process optimization and consideration of scale-up factors. The goal is to develop a robust, reliable, and efficient process that consistently delivers the target compound with the desired purity and yield.

Yield and Purity Enhancement Strategies

Maximizing the yield and ensuring high purity are primary objectives in synthetic chemistry. Several strategies can be employed to achieve these goals in the synthesis of substituted picolinaldehydes.

Optimization of Reaction Conditions: A systematic study of reaction parameters is crucial. This includes temperature, reaction time, concentration of reactants, and the choice of solvent and catalyst. For example, in the synthesis of dihydropyridines, it was found that decreasing the ligand to rhodium ratio from 2:1 to 1:1 significantly improved the reaction time and yield. nih.gov The choice of solvent can also have a dramatic impact; switching to a solvent mixture in some cases can enhance selectivity and yield. nih.gov

Purification Techniques: The final purity of the compound is determined by the effectiveness of the purification methods used. Common techniques for purifying picolinaldehyde derivatives include:

Column Chromatography: This is a widely used method for separating the desired product from byproducts and unreacted starting materials.

Crystallization: If the product is a solid, crystallization is an excellent method for achieving high purity. The choice of solvent is critical for successful crystallization.

Distillation: For liquid products, distillation under reduced pressure can be an effective purification method. nih.gov

The following table illustrates how different reaction conditions can affect the yield in the synthesis of related pyridine derivatives.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Piperidine | Ethanol (B145695) | Reflux | - | 60 | scispace.com |

| 2 | None | Ethanol/Water (3:1) | Reflux | 5 | 87 | scispace.com |

| 3 | FeCl₃ | None | - | - | High | rsc.org |

| 4 | Yb(OTf)₃ | - | - | - | Good | researchgate.net |

Data is illustrative and based on syntheses of various substituted pyridines.

Efficiency and Atom Economy Studies

The efficiency of a synthetic route can be assessed using various metrics, with atom economy being a key concept in green chemistry.

Atom Economy: This metric, developed by Barry Trost, measures the proportion of reactant atoms that are incorporated into the final desired product. Addition and rearrangement reactions have a 100% atom economy, while substitution and elimination reactions generate waste byproducts. Multicomponent reactions (MCRs) are often highlighted for their high atom economy as they combine three or more reactants in a single step to form the product. scispace.com For instance, the synthesis of imidazo[1,2-a]pyridines via an electrochemical method exhibits high atom economy. rsc.org

Process Mass Intensity (PMI): A more holistic measure of efficiency is the Process Mass Intensity, which is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. The goal is to minimize the PMI, thereby reducing waste and improving sustainability.

Green Chemistry Principles in Synthesis Design

Integrating green chemistry principles into the synthesis of this compound is essential for developing environmentally responsible chemical processes. biosynce.com

Use of Greener Solvents: Traditional organic solvents are often volatile, toxic, and flammable. Green chemistry encourages the use of safer alternatives such as water, ethanol, or supercritical fluids. scispace.combiosynce.com Solvent-free reactions, where the reactants are mixed without a solvent, are an even better option and have been successfully applied to the synthesis of substituted pyridines. rsc.orgnih.govasianpubs.org

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalysts increase reaction rates, often allow for milder reaction conditions, and can be used in small amounts and recycled. biosynce.com Iron-catalyzed cyclization for pyridine synthesis is an example of using an inexpensive and environmentally benign metal catalyst. rsc.org

Energy Efficiency: Reactions should be designed to be energy-efficient. This can be achieved by running reactions at ambient temperature and pressure whenever possible. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy consumption. nih.gov

Renewable Feedstocks: While not always feasible for complex molecules, the use of renewable starting materials is a key goal of green chemistry.

The following table summarizes some green chemistry approaches applied to the synthesis of pyridine derivatives.

| Green Chemistry Principle | Application in Pyridine Synthesis | Reference |

| Safer Solvents | Use of ethanol and water as solvents. | scispace.com |

| Atom Economy | High atom economy through multicomponent reactions. | scispace.com |

| Catalysis | Use of iron catalysts and organocatalysts. | nih.govrsc.org |

| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times. | nih.gov |

| Waste Prevention | Solvent-free synthesis methodologies. | rsc.orgnih.govasianpubs.org |

By considering these principles from the outset of synthetic design, chemists can develop more sustainable and efficient routes to this compound and its analogues.

Chemical Reactivity and Derivatization of 5 Chloro 6 Methylpicolinaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group in 5-chloro-6-methylpicolinaldehyde is a primary site for a variety of chemical reactions, including condensations, nucleophilic additions, and organometallic reactions. These transformations allow for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Condensation Reactions

Condensation reactions involving the aldehyde group are fundamental to the derivatization of this compound. These reactions, which involve the elimination of a small molecule like water, lead to the formation of new carbon-nitrogen double bonds.

Schiff Base Formation: The reaction of this compound with primary amines yields Schiff bases, also known as imines. This reaction proceeds through the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration. libretexts.orgnih.gov The formation of Schiff bases is a reversible process. nih.gov These reactions are often catalyzed by a small amount of acid. The general synthesis of Schiff bases involves the condensation of an aldehyde or a ketone with a primary amine. edu.krd

Oxime Formation: Treatment of this compound with hydroxylamine (B1172632) hydrochloride results in the formation of the corresponding oxime. researchgate.net This reaction is a classic method for the characterization and derivatization of aldehydes and ketones. nih.gov The formation of oximes from aldehydes or ketones and hydroxylamines is a well-established reaction. nih.gov

Hydrazone Formation: The reaction with hydrazine (B178648) or its derivatives, such as carboxylic acid hydrazides, produces hydrazones. researchgate.net These reactions are typically straightforward and result in the formation of a C=N-N bond. nih.gov The reactivity of hydrazines towards carbonyls can be influenced by the substituents on the hydrazine moiety. nih.gov A series of hydrazones have been synthesized by the direct reaction of aldehydes with hydrazines or carboxylic acid hydrazides. researchgate.net

| Reactant | Product Type | Key Features |

| Primary Amine | Schiff Base (Imine) | Formation of a C=N bond; reversible reaction. libretexts.orgnih.gov |

| Hydroxylamine | Oxime | Forms a C=N-OH group. researchgate.netnih.gov |

| Hydrazine/Hydrazide | Hydrazone | Creates a C=N-N linkage. researchgate.netnih.gov |

Nucleophilic Additions and Subsequent Transformations

The electrophilic carbon atom of the aldehyde group is susceptible to attack by various nucleophiles. libretexts.org This initial addition can be followed by further transformations, expanding the synthetic utility of this compound. The addition of a nucleophile to a carbonyl group results in the change of hybridization of the carbonyl carbon from sp² to sp³. libretexts.org

The process involves the nucleophile forming a bond with the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org Depending on the nature of the nucleophile, this addition can be reversible or irreversible. masterorganicchemistry.com For instance, the addition of neutral nucleophiles can lead to the formation of a C=Nu bond after the elimination of water. libretexts.org

Organometallic Reactions Involving the Aldehyde Group

Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent nucleophiles that readily add to the aldehyde functionality of this compound. These reactions are powerful tools for carbon-carbon bond formation. The addition of an organometallic reagent to an aldehyde results in the formation of a secondary alcohol after an acidic workup. These reactions are generally irreversible. masterorganicchemistry.com

Reactions Involving the Pyridine (B92270) Ring System

The pyridine ring of this compound, being electron-deficient and substituted with a chloro group, undergoes specific substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Chloro-Substituted Pyridine

The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This is a characteristic reaction of halogenated pyridines, particularly when activated by electron-withdrawing groups. In the case of this compound, the aldehyde group and the ring nitrogen atom contribute to the activation of the chloro-substituent towards nucleophilic attack. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution on the pyridine ring of this compound is generally difficult due to the electron-deficient nature of the pyridine ring, which is further deactivated by the aldehyde group. When such reactions do occur, the directing effects of the existing substituents (chloro, methyl, and aldehyde groups) would influence the position of the incoming electrophile. However, these reactions typically require harsh conditions and may result in low yields.

Cross-Coupling Reactions at Pyridine C-H or C-Halogen Bonds (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The chloro-substituted pyridine core of this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-Cl bond at the 5-position is the most likely site for these transformations.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. google.comgoogle.com For this compound, a Suzuki-Miyaura coupling would involve the reaction of the C-Cl bond with a boronic acid or a boronic ester. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly those using electron-rich, bulky phosphine (B1218219) ligands, have made these transformations more efficient. google.com A potential Suzuki-Miyaura reaction of this compound with an arylboronic acid would yield a 5-aryl-6-methylpicolinaldehyde derivative. The reaction conditions would typically involve a palladium(0) source, a phosphine ligand, and a base such as potassium carbonate or cesium carbonate. nih.gov

| Reaction | Typical Catalysts | Typical Bases | Typical Solvents |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., SPhos, XPhos) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF, Water |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. rasayanjournal.co.in This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. rasayanjournal.co.ingoogle.com The coupling of this compound with a terminal alkyne would result in the formation of a 5-alkynyl-6-methylpicolinaldehyde. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. google.com

| Reaction | Typical Catalysts | Typical Co-catalysts | Typical Bases |

| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | CuI | Et₃N, Piperidine, Diisopropylamine |

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex. This method is instrumental in synthesizing arylamines. The reaction of this compound with a primary or secondary amine in the presence of a suitable palladium catalyst and a strong base (e.g., sodium tert-butoxide) would yield the corresponding 5-amino-6-methylpicolinaldehyde derivative. The choice of phosphine ligand is crucial for the success of this transformation with aryl chlorides.

| Reaction | Typical Catalysts | Typical Ligands | Typical Bases |

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, Xantphos, Buchwald's biaryl phosphine ligands | NaOtBu, K₃PO₄, Cs₂CO₃ |

Functional Group Interconversions and Strategic Modifications

Beyond the cross-coupling reactions at the C-Cl bond, the other functional groups on this compound offer numerous possibilities for derivatization.

The methyl group on the pyridine ring can be a handle for further functionalization. While less acidic than methyl groups on other positions of the pyridine ring due to the electronic effects of the substituents, it can potentially be functionalized through various methods. One common strategy for the functionalization of methyl groups on pyridine rings is through deprotonation with a strong base, such as lithium diisopropylamide (LDA), followed by reaction with an electrophile. However, the presence of the aldehyde group, which is also susceptible to nucleophilic attack, would likely require a protection strategy, for instance, by converting the aldehyde to an acetal (B89532) prior to the deprotonation step.

Another potential avenue for modification is through free-radical halogenation, for example, using N-bromosuccinimide (NBS) under radical initiation conditions to form a bromomethyl derivative. This derivative would be a versatile intermediate for subsequent nucleophilic substitution reactions.

The aldehyde functional group is a key site for a wide array of chemical transformations, making this compound a valuable building block for the synthesis of more complex molecules, including those with potential pharmaceutical applications. The aldehyde can undergo:

Reductive amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amine.

Wittig reaction: Reaction with a phosphorus ylide to form an alkene.

Grignard and organolithium additions: Reaction with organometallic reagents to produce secondary alcohols.

Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (B83412) or Jones reagent.

Condensation reactions: Formation of imines (Schiff bases) through reaction with primary amines. researchgate.net These imines can be valuable intermediates for the synthesis of other heterocyclic systems.

The combination of these potential reactions on the aldehyde group, along with the cross-coupling reactions at the chloro-substituted position, provides a rich platform for creating diverse and complex molecular structures from this compound. This strategic derivatization is a cornerstone in the synthesis of novel compounds for various applications, including medicinal chemistry. researchgate.net

Applications As a Synthetic Building Block in Advanced Organic Transformations

Construction of Complex Heterocyclic Systems (e.g., fused pyridines, multi-ring systems)

The aldehyde functionality of 5-Chloro-6-methylpicolinaldehyde is a key handle for the construction of more complex, fused heterocyclic systems. This aldehyde group can readily undergo condensation reactions with a variety of binucleophilic reagents to initiate cyclization cascades, leading to the formation of new rings fused to the original pyridine (B92270) core.

Methodologies for creating fused pyridine systems often involve the reaction of a pyridine precursor with functional groups that can participate in ring-closing reactions. nih.govnih.gov For instance, the aldehyde can react with compounds containing active methylene (B1212753) groups (such as malononitrile (B47326) or ethyl cyanoacetate) in the presence of a base. This initial Knoevenagel condensation can be followed by an intramolecular cyclization, often promoted by the existing ring nitrogen or an adjacent substituent, to form bicyclic systems like pyrido[2,3-d]pyrimidines or 1,8-naphthyridines. nih.gov

Furthermore, multicomponent reactions (MCRs) provide an efficient route to highly substituted pyridines and their fused analogs. nih.govnih.gov In such a strategy, this compound could serve as the aldehyde component, reacting with an amine and a third reactant in a one-pot process to assemble complex heterocyclic scaffolds. The reaction of 2-aminopyridines with α-haloketones is a well-established method for synthesizing imidazo[1,2-a]pyridines; by analogy, the aldehyde group on this compound can be transformed to set the stage for similar annulations.

The general synthetic routes for these transformations are summarized below:

Table 1: Examples of Fused Heterocycle Synthesis from Pyridine Aldehydes| Target Heterocycle | General Reagents | Reaction Type |

| Pyrido[2,3-d]pyrimidines | Urea, Thiourea, or other binucleophiles | Condensation-Cyclization |

| 1,8-Naphthyridines | Active methylene compounds (e.g., malononitrile) & Amine | Knoevenagel Condensation-Cyclization |

| Imidazo[1,2-a]pyridines | 2-Aminoazines and α-carbonyl compounds (via conversion) | Condensation-Annulation |

| Pyrazolo[3,4-b]pyridines | Hydrazine (B178648) derivatives | Condensation-Intramolecular Cyclization |

Precursor in the Synthesis of Ligands for Catalysis (e.g., pincer ligands)

The unique electronic and steric properties of the substituted pyridine ring in this compound make it an attractive scaffold for the synthesis of specialized ligands for transition-metal catalysis. Pyridine-based ligands are ubiquitous in coordination chemistry, and the introduction of substituents allows for fine-tuning of the ligand's properties. researchgate.netrsc.org

Pincer ligands, which typically feature a central aromatic core with two donor "arms" that bind to a metal center in a tridentate, meridional fashion, are of significant interest. The pyridine unit of this compound can serve as the central coordinating moiety. The aldehyde group provides a convenient starting point for elaborating the pincer arms. For example, condensation of the aldehyde with a primary amine bearing a secondary donor group (e.g., a phosphine (B1218219) or another N-heterocycle) generates an imine. Subsequent reduction of this imine to a more flexible amine linker solidifies one arm of the pincer. A second arm can be introduced through functionalization at another position on the pyridine ring, often through metal-catalyzed cross-coupling reactions.

The chloro and methyl substituents on the pyridine ring are not merely passive spectators. The methyl group provides steric bulk, which can influence the geometry and stability of the resulting metal complex. The chlorine atom electronically modifies the pyridine ring and offers an additional site for synthetic modification, for example, via nucleophilic aromatic substitution or cross-coupling reactions, to build the second pincer arm. Metal complexes derived from such pincer ligands have shown catalytic activity in a range of transformations, including hydrosilylation. acs.orgsoton.ac.uk

Utility in Convergent and Divergent Synthesis Strategies

The chemical reactivity of this compound makes it a valuable component in both convergent and divergent synthetic designs.

In a convergent synthesis , complex fragments of a target molecule are prepared separately and then joined together in the later stages of the synthesis. This approach is highly efficient for building large, complex molecules. This compound can be elaborated into a significant fragment, which is then coupled with another key intermediate. For example, the aldehyde could be converted into an organometallic reagent or a coupling partner for a Suzuki, Stille, or Sonogashira reaction, enabling its union with another advanced fragment to rapidly construct the carbon skeleton of the final target.

Conversely, in a divergent synthesis , a single starting material is converted into a library of structurally distinct compounds. This compound is an ideal starting point for such a strategy due to its multiple reactive sites.

The Aldehyde Group : Can be oxidized to a carboxylic acid, reduced to an alcohol, converted to an alkene via a Wittig reaction, or transformed into an imine or oxime.

The Chloro Group : Can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides) via nucleophilic aromatic substitution (SNAr) or participate in cross-coupling reactions.

The Methyl Group : Can potentially be functionalized, for instance, through radical halogenation, although this is less common in the presence of the other reactive groups.

By systematically applying different reaction sequences to these functional groups, a diverse collection of pyridine derivatives can be generated from a single, readily accessible precursor, facilitating the exploration of structure-activity relationships in medicinal chemistry or materials science.

Role in the Synthesis of Advanced Organic Intermediates

Beyond its direct use in constructing final targets, this compound is a crucial precursor for a wide array of more advanced organic intermediates. The selective transformation of its functional groups allows chemists to tailor its structure for subsequent, more complex synthetic operations.

The transformation of the aldehyde is a common first step. Standard organic reactions can convert it into a variety of other functional groups, thereby altering its reactivity profile for downstream applications. For example, reduction to the corresponding alcohol, 5-chloro-6-methylpyridin-2-yl)methanol, provides a nucleophilic site and a linker for further elaboration. Oxidation to 5-chloro-6-methylpicolinic acid furnishes a carboxylic acid derivative suitable for amide bond formation or other related chemistries.

The chlorine atom is another key site for modification. As a halogen on an electron-deficient pyridine ring, it is susceptible to nucleophilic aromatic substitution. This allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles, creating ethers, amines, or thioethers, respectively. These products are themselves advanced intermediates for building even more complex molecules.

The following table summarizes some of the key transformations that underscore the role of this compound as a precursor to advanced intermediates.

Table 2: Transformations of this compound into Advanced Intermediates| Reaction Type | Reagent(s) | Product Functional Group |

| Aldehyde Transformations | ||

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol (-CH₂OH) |

| Oxidation | KMnO₄, Ag₂O | Carboxylic Acid (-COOH) |

| Wittig Reaction | Ph₃P=CHR | Alkene (-CH=CHR) |

| Reductive Amination | R₂NH, NaBH(OAc)₃ | Tertiary Amine (-CH₂NR₂) |

| Condensation | H₂N-OH | Oxime (-CH=NOH) |

| Chloro Group Transformations | ||

| Nucleophilic Aromatic Substitution | NaOR, R₂NH, NaSR | Ether (-OR), Amine (-NR₂), Thioether (-SR) |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | Aryl/Alkyl Substitution (-R) |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkyne Substitution (-C≡CR) |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | Amino Substitution (-NR₂) |

Compound Index

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-Chloro-6-methylpicolinaldehyde and its derivatives. It provides detailed information about the chemical environment of individual atoms, enabling the confirmation of molecular structures and the tracking of reaction intermediates.

In the synthesis of various complex molecules, this compound serves as a key building block. For instance, in the preparation of derivatives, ¹H NMR spectroscopy is routinely used to confirm the presence of characteristic functional groups and to monitor the progress of reactions. The aldehyde proton of picolinaldehyde derivatives typically appears as a singlet in the downfield region of the spectrum. For example, in a related compound, 3-(methoxymethoxy)-6-methylpicolinaldehyde, the aldehyde proton resonates at 10.33 ppm. rsc.org The methyl group protons on the pyridine (B92270) ring generally appear as a singlet around 2.5 ppm. rsc.org

Furthermore, NMR is crucial for analyzing the formation of intermediates. During the synthesis of complex heterocyclic systems, the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the newly formed structure indicate the progression of the reaction. For example, in the synthesis of imidazopyridine derivatives, the formation of covalent adducts with other molecules can be monitored by observing changes in the NMR spectrum. tandfonline.com

Two-dimensional (2D) NMR techniques, such as COSY and HMQC, are also employed to establish connectivity between protons and carbons, providing unambiguous structural assignments, particularly for complex derivatives. nih.gov

Table 1: Representative ¹H NMR Spectral Data for Picolinaldehyde Derivatives

| Compound/Fragment | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| 3-(Methoxymethoxy)-6-methylpicolinaldehyde | Aldehyde (-CHO) | 10.33 | s | rsc.org |

| 3-(Methoxymethoxy)-6-methylpicolinaldehyde | Methyl (-CH₃) | 2.56 | s | rsc.org |

| (Z)-5-[(5′-Methyl-2-pyridinyl)methylene]-2,4-imidazolidinedione | Methyl (-CH₃) | 2.32 | s | nih.gov |

| (Z)-5-[(5′-Methyl-2-pyridinyl)methylene]-2,4-imidazolidinedione | NH | 11.34–11.26, 10.32–10.26 | br s | nih.gov |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry in Reaction Pathway Analysis and Product Characterization

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound derivatives and for identifying intermediates in reaction pathways. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for providing exact mass measurements, which allows for the determination of the elemental formula of a compound with high confidence.

In the synthesis of various bioactive molecules, Electrospray Ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecular ions. For example, the formation of a Schiff base intermediate by the reaction of this compound with an amine can be confirmed by the detection of the corresponding [M+H]⁺ ion in the ESI-MS spectrum.

HRMS has been instrumental in the characterization of complex derivatives. For instance, in the synthesis of (Z)-5-[(5′-Methyl-2-pyridinyl)methylene]-2,4-imidazolidinedione, a derivative of a related methylpicolinaldehyde, HRMS was used to confirm the elemental composition, with a measured m/z of 226.0585 for the sodium adduct [C₁₀H₉N₃O₂Na]⁺, which closely matched the calculated value of 226.0587. nih.gov Similarly, in the study of imidazopyridine derivatives, HRMS was employed to identify the formation of a covalent adduct with β-mercaptoethanol (BME). tandfonline.com

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Picolinaldehyde Derivatives

| Compound | Ion | Calculated m/z | Found m/z | Reference |

| (Z)-5-[(5′-Methyl-2-pyridinyl)methylene]-2,4-imidazolidinedione | [C₁₀H₉N₃O₂Na]⁺ | 226.0587 | 226.0585 | nih.gov |

| (Z)-5-[(6′-Quinolinyl)methylene]-2,4-imidazolidinedione | [C₁₃H₉N₃O₂H]⁺ | 240.0768 | 240.0766 | nih.gov |

This table is interactive. Click on the headers to sort the data.

X-ray Crystallography of Derivatives for Molecular Geometry and Intermolecular Interactions

A study on the crystal structure of 5-chloro-6′-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3′-bipyridin]-1′-ium 4-methylbenzenesulfonate, a derivative, revealed a monoclinic crystal system with the space group C2/c. researchgate.net Such analyses are critical for understanding the non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern the packing of molecules in the solid state. These interactions can significantly influence the physical properties of the material, including solubility and melting point.

In another example, the co-crystal structure of an allosteric inhibitor bound to LIMK2 (PDB: 5NXD) provides insights into the binding mode of related pyridine-containing molecules. acs.org This information is invaluable for the rational design of new and more potent inhibitors.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis during Transformations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and monitoring their transformations during chemical reactions involving this compound.

The FT-IR spectrum of a picolinaldehyde derivative would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group, typically in the region of 1700-1720 cm⁻¹. The C-Cl stretching vibration would also be present at a lower frequency. The aromatic C-H and C=C stretching vibrations of the pyridine ring would also be observable.

During a reaction where the aldehyde is converted to another functional group, such as an alcohol or an imine, the characteristic C=O stretching band would disappear, and new bands corresponding to the O-H stretch of the alcohol or the C=N stretch of the imine would appear. For instance, in the synthesis of coumarin-based triapine (B1662405) derivatives, FT-IR spectroscopy was used to identify key functional groups, with characteristic bands observed for C=O, C=N, and other vibrations. nih.gov Similarly, in the study of tripodal Fe(II) iminopyridine complexes, the C=N stretching vibration was identified at 1591 cm⁻¹. nsf.gov

Resonance Raman spectroscopy can be particularly sensitive for studying specific parts of a molecule by tuning the excitation wavelength to match an electronic absorption band. d-nb.info This can be useful for selectively probing the pyridine ring system in derivatives of this compound.

Table 3: Characteristic FT-IR Frequencies for Functional Groups in Picolinaldehyde Derivatives

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Reference |

| Aldehyde (C=O) | Stretch | 1700-1720 | nih.gov |

| Imine (C=N) | Stretch | ~1591 | nsf.gov |

| Aromatic C=C | Stretch | 1600-1450 | nih.gov |

| C-Cl | Stretch | 800-600 | General |

This table is interactive. Click on the headers to sort the data.

Electronic Absorption and Emission Spectroscopy for Derivatives

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions in derivatives of this compound. The position and intensity of absorption and emission bands provide information about the electronic structure of the molecule and can be sensitive to the chemical environment.

Derivatives of this compound containing extended conjugated systems often exhibit absorption in the UV-Vis region. For example, coumarin-based derivatives show strong absorption bands, with a λmax around 337-339 nm. nih.gov The molar absorptivity (ε) of these bands can be quite high, indicating efficient absorption of light.

Fluorescence spectroscopy is a highly sensitive technique that can be used to study the excited state properties of molecules. While not all derivatives of this compound are fluorescent, those with appropriate chromophores can exhibit significant emission. For example, some pyridine-based luminogens exhibit aggregation-induced emission enhancement (AIEE) properties. beilstein-journals.org The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can be determined and is influenced by factors such as solvent polarity and the presence of quenchers. The fluorescence of the tyrosine chromophore, for instance, is known to be pH-dependent. d-nb.info

Table 4: UV-Vis Absorption Data for Picolinaldehyde Derivatives

| Compound/Derivative Class | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Reference |

| Coumarin-based derivative | 337 | 36839 | MeOH | nih.gov |

| Coumarin-based derivative | 339 | 38378 | MeOH | nih.gov |

| Fe(II) iminopyridine complex | 354 | 25900 | Acetone | nsf.gov |

| Fe(II) iminopyridine complex | 553 | 7770 | Acetone | nsf.gov |

This table is interactive. Click on the headers to sort the data.

Computational and Theoretical Investigations of 5 Chloro 6 Methylpicolinaldehyde and Its Transformations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (D) has become a cornerstone in the computational investigation of pyridine (B92270) derivatives, offering a balance between accuracy and computational cost. For molecules like 5-Chloro-6-methylpicolinaldehyde, DFT calculations are employed to predict a variety of properties, including optimized molecular geometry, vibrational frequencies, and electronic characteristics.

A common approach involves using hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to perform geometry optimization and electronic structure calculations. researchgate.net These calculations can accurately predict bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available.

Frontier Molecular Orbital (FMO) Analysis:

A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, stability, and electronic transport properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

For related chloro-substituted pyridine and quinoline (B57606) derivatives, DFT calculations have been used to determine these energies. researchgate.netresearchgate.net For instance, in a study on 6-chloroquinoline, the HOMO and LUMO energies were calculated to understand its reactive nature. researchgate.net Similar analyses for this compound would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The aldehyde group, being electron-withdrawing, is expected to lower the LUMO energy, making the carbonyl carbon a primary site for nucleophilic attack. The chlorine and methyl substituents on the pyridine ring will also influence the electron density distribution and, consequently, the HOMO and LUMO localizations.

Table 1: Representative DFT Calculation Parameters for Pyridine Derivatives

| Parameter | Method | Basis Set | Application |

| Geometry Optimization | DFT/B3LYP | 6-311G(d,p) | Predicts stable molecular structure |

| Electronic Properties | TD-DFT | 6-311++G(d,p) | FMO analysis, UV-Vis spectra prediction |

| NMR Chemical Shifts | GIAO | 6-311++G(d,p) | Predicts 1H and 13C NMR spectra |

This table is generated based on methodologies reported for similar compounds and represents a typical computational setup for this compound.

Mechanistic Studies Using Computational Chemistry

Computational chemistry provides powerful tools to elucidate reaction mechanisms at the molecular level. For transformations involving this compound, such as its synthesis or subsequent reactions, transition state analysis is a pivotal technique.

Transition State Analysis:

By mapping the potential energy surface of a reaction, computational chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate.

For example, in the synthesis of related heterocyclic compounds, DFT calculations have been used to model the reaction pathways and identify the transition state structures. These studies often involve locating the transition state geometry and then performing frequency calculations to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The reactions of the aldehyde group of this compound, such as condensation or oxidation, are prime candidates for mechanistic investigation using these methods. For instance, in a condensation reaction, DFT could be used to model the initial nucleophilic attack on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent dehydration step, identifying the transition state for each elementary step.

Molecular Dynamics Simulations of Reaction Processes

While DFT is excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules and reaction processes over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. mdpi.com

For a reaction involving this compound, an MD simulation could be used to study the role of the solvent, the conformational changes of the molecule during the reaction, and the transport of reactants and products. mdpi.com For example, in a solution-phase reaction, MD can provide insights into the solvent shell structure around the reactant and how it changes as the reaction proceeds.

While specific MD simulation studies on the reaction processes of this compound are not widely published, the methodology is well-established. rsc.orgmdpi.com Such a study would typically involve:

System Setup: Creating a simulation box containing the reactant molecules (e.g., this compound and a nucleophile) and a solvent.

Force Field Selection: Choosing an appropriate force field that accurately describes the interactions between all atoms in the system.

Simulation: Running the simulation for a sufficient length of time to observe the reaction event or to sample the relevant conformational space.

Analysis: Analyzing the resulting trajectory to extract information about the reaction mechanism, kinetics, and thermodynamics.

Conformational Analysis and Stereochemical Implications from Theoretical Models

The three-dimensional structure of a molecule is crucial for its reactivity and biological activity. This compound, with its rotatable aldehyde group, can exist in different conformations. Theoretical models, primarily based on quantum mechanical calculations like DFT, can be used to perform a thorough conformational analysis.

By systematically rotating the single bond connecting the aldehyde group to the pyridine ring and calculating the energy at each step, a potential energy profile can be generated. This profile reveals the most stable conformations (energy minima) and the energy barriers between them (rotational barriers).

The relative orientation of the aldehyde group with respect to the pyridine ring can have significant stereochemical implications for its reactions. For example, the accessibility of the carbonyl carbon to an incoming nucleophile can be influenced by the conformation of the aldehyde group. If one conformation is significantly more stable than others, it may dominate the reactive population, leading to specific stereochemical outcomes.

Furthermore, theoretical models can predict the stereochemistry of products formed in reactions where new chiral centers are created. By calculating the energies of the transition states leading to different stereoisomers, one can predict which product is likely to be formed in excess.

Future Research Directions and Emerging Methodologies

Development of Sustainable and Eco-Friendly Synthetic Routes

The development of green and sustainable synthetic methods is a paramount goal in modern chemistry. For a compound like 5-Chloro-6-methylpicolinaldehyde, future research will likely focus on moving away from traditional, often harsh, synthetic conditions towards more environmentally benign alternatives.

Current synthetic approaches to pyridine (B92270) aldehydes often rely on multi-step processes that may involve toxic reagents and generate significant waste. rsc.org Future methodologies will likely explore:

Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes for the synthesis of pyridine derivatives is a rapidly growing field. rsc.org Research could focus on identifying or engineering enzymes capable of selectively oxidizing the methyl group of 2-chloro-6-methylpyridine (B94459) to the corresponding aldehyde, or performing other key transformations under mild, aqueous conditions.

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and energy consumption. nih.gov The application of microwave or ultrasound irradiation to the synthesis of this compound could lead to more efficient and environmentally friendly protocols. nih.govnih.gov

Solvent-Free and Catalyst-Free Reactions: The development of thermal multicomponent domino reactions that proceed without the need for solvents or catalysts represents a highly eco-friendly approach to the synthesis of heterocyclic compounds. wordpress.com Investigating the possibility of a one-pot synthesis of this compound from simpler precursors under such conditions would be a significant advancement. wordpress.com

Use of Greener Reagents and Solvents: Replacing hazardous reagents and volatile organic solvents with more sustainable alternatives is a key aspect of green chemistry. Future synthetic routes to this compound could employ greener oxidizing agents and recyclable solvent systems.

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. rsc.org |

| Microwave-Assisted Synthesis | Faster reaction times, increased yields, energy efficiency. nih.gov |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mass transfer. nih.gov |

| Solvent-Free Reactions | Reduced environmental impact, simplified work-up procedures. wordpress.com |

Exploration of Novel Catalytic Reactions Involving the Compound

The aldehyde and chloro-substituted pyridine core of this compound makes it a versatile substrate for a wide range of catalytic reactions, enabling the synthesis of diverse derivatives.

Future research in this area will likely focus on:

Cross-Coupling Reactions: The chloro substituent provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, to introduce new carbon-carbon and carbon-nitrogen bonds. nih.gov Investigating the reactivity of the chloro group in this compound in such reactions would open up avenues to a vast array of functionalized derivatives.

C-H Functionalization: Direct C-H functionalization of the pyridine ring is a powerful tool for introducing new substituents without the need for pre-functionalized starting materials. nih.govresearchgate.net Research could explore the selective C-H functionalization of the available positions on the pyridine ring of this compound using transition metal catalysis. snnu.edu.cn

Catalytic Condensation Reactions: The aldehyde group is a reactive site for various condensation reactions. The development of novel catalysts for Knoevenagel condensations, aldol (B89426) reactions, and other C-C bond-forming reactions involving the aldehyde functionality of this compound would be highly valuable. nih.gov

Asymmetric Catalysis: For the synthesis of chiral derivatives, the development of asymmetric catalytic methods is crucial. This could involve the enantioselective reduction of the aldehyde group or the asymmetric addition of nucleophiles.

| Catalytic Reaction | Potential Application for this compound |

| Suzuki Coupling | Introduction of aryl and vinyl groups at the 5-position. nih.gov |

| Buchwald-Hartwig Amination | Formation of C-N bonds to introduce various amine functionalities. |

| C-H Arylation | Direct introduction of aryl groups onto the pyridine ring. nih.gov |

| Knoevenagel Condensation | Formation of new C-C double bonds from the aldehyde group. nih.gov |

Integration into Automated and High-Throughput Synthesis Platforms

The need to rapidly synthesize and screen large libraries of compounds for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. nih.gov Integrating the synthesis of this compound and its derivatives into such platforms would significantly accelerate the discovery of new functional molecules.

Future efforts in this direction would involve:

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better process control, and easier scalability. nih.gov Developing a robust flow synthesis protocol for this compound would enable its on-demand production and integration into multi-step automated synthesis sequences.

Robotic Synthesis Platforms: Automated platforms can perform a large number of reactions in parallel, allowing for the rapid generation of compound libraries. nih.gov The synthesis of derivatives of this compound could be adapted for these platforms to explore a wide range of functionalizations.

High-Throughput Screening: Once libraries of derivatives are synthesized, high-throughput screening methods can be employed to rapidly assess their biological activity or physical properties.

| Technology | Benefit for this compound Research |

| Flow Chemistry | Enables safe, scalable, and on-demand synthesis. nih.gov |

| Automated Synthesis | Rapid generation of large and diverse compound libraries. nih.gov |

| High-Throughput Screening | Efficiently identifies lead compounds with desired properties. |

Computational Design of New Transformations and Derivatives

Computational chemistry and molecular modeling are indispensable tools in modern chemical research, enabling the prediction of molecular properties and the design of new reactions and molecules. escholarship.orgrsc.org

For this compound, computational approaches can be used to:

Predict Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different sites on the molecule, guiding the development of selective functionalization strategies.

Design Novel Derivatives: Computational methods can be used to design new derivatives of this compound with specific desired properties, such as binding affinity to a biological target or specific electronic properties. nih.gov

Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of reactions involving this compound, aiding in the optimization of reaction conditions.

Virtual Screening: Large virtual libraries of derivatives can be screened computationally to identify promising candidates for synthesis and experimental testing.

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Prediction of reactivity, reaction mechanisms, and spectroscopic properties. escholarship.org |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict the biological activity of derivatives. nih.gov |

| Virtual Screening | In silico screening of large compound libraries. |

Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites in this compound (the aldehyde group, the chloro substituent, and various C-H bonds on the pyridine ring) presents a challenge and an opportunity for selective functionalization.

Future research will focus on developing highly chemo- and regioselective methods to modify the molecule at specific positions:

Orthogonal Protecting Group Strategies: The use of protecting groups to temporarily block certain reactive sites while another is being functionalized is a classic strategy. Developing efficient and orthogonal protecting group strategies for this compound would allow for the sequential and controlled functionalization of the molecule.

Directed Metalation: The use of directing groups to guide metalating agents to a specific C-H bond is a powerful tool for regioselective functionalization. Research could explore the use of the aldehyde or other introduced functional groups to direct metalation to specific positions on the pyridine ring.

Catalyst-Controlled Selectivity: The choice of catalyst and ligands can have a profound impact on the regioselectivity of a reaction. nih.gov Future work will involve the screening and development of catalytic systems that can selectively functionalize one position over another in this compound. snnu.edu.cnacs.org

Exploiting Inherent Reactivity Differences: The inherent electronic and steric differences between the various reactive sites can be exploited to achieve selectivity under carefully controlled reaction conditions. youtube.comyoutube.com

| Strategy | Goal for this compound |

| Orthogonal Protection | Sequential functionalization of different reactive sites. |

| Directed Metalation | Site-selective C-H activation and functionalization. |

| Catalyst Control | Achieving high regioselectivity in catalytic reactions. nih.gov |

| Kinetic/Thermodynamic Control | Exploiting subtle reactivity differences for selective transformations. |

Q & A

Q. What established synthetic methodologies are effective for producing 5-Chloro-6-methylpicolinaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves chlorination of 6-methylpicolinaldehyde precursors. Key steps include:

- Direct chlorination : Use sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C) to achieve regioselectivity at the 5-position .

- Protection/deprotection strategies : Protect the aldehyde group with ethylene glycol to avoid side reactions during chlorination, followed by acidic hydrolysis .

- Yield optimization : Monitor reaction progress via TLC or HPLC. Typical yields range from 50–70%, influenced by stoichiometry and catalyst choice (e.g., Lewis acids like FeCl₃) .

Table 1 : Comparison of Chlorination Methods

| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| SO₂Cl₂ | DMF | 25 | 65 | 98% |

| NCS | CH₂Cl₂ | 0 | 58 | 95% |

| Cl₂ (gas) | CCl₄ | 40 | 45 | 90% |

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aldehyde proton at δ 9.8–10.2 ppm; aromatic protons at δ 7.5–8.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 170.0245 for C₇H₅ClNO) .

- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients to assess purity (>95%) .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in nucleophilic additions be systematically resolved?

- Methodological Answer :

- Controlled experiments : Vary nucleophiles (e.g., Grignard reagents vs. amines) and solvents (polar vs. nonpolar) to isolate steric/electronic effects. For example, bulky nucleophiles may exhibit lower reactivity due to steric hindrance from the 6-methyl group .

- Computational modeling : Use DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potential surfaces and predict reactive sites .

- Cross-validation : Compare results with analogous compounds (e.g., 5-fluoro-6-methylpicolinaldehyde) to identify trends .

Q. What strategies are effective for regioselective functionalization of this compound in multi-step syntheses?

- Methodological Answer :

- Orthogonal protection : Temporarily mask the aldehyde group using trimethylsilyl (TMS) protection to enable substitution at the chlorine position .

- Transition-metal catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to replace chlorine with aryl/alkyl groups. Optimize ligand systems (e.g., SPhos) for enhanced selectivity .

- Kinetic vs. thermodynamic control : Adjust reaction temperature and time to favor desired intermediates (e.g., lower temps for kinetic products) .

Q. How can researchers address discrepancies in reported spectroscopic data for this compound?

- Methodological Answer :

- Standardized protocols : Adopt IUPAC guidelines for NMR calibration (e.g., using TMS as internal standard) and solvent selection (CDCl₃ vs. DMSO-d₆) .

- Collaborative validation : Share raw data (e.g., FID files) via repositories like PubChem or Zenodo for peer verification .

- Meta-analysis : Aggregate literature data into a table to identify outliers (e.g., anomalous coupling constants) and propose consensus values .

Table 2 : Comparative NMR Data (¹H, 400 MHz, CDCl₃)

| Proton Position | Reported δ (ppm) | Source | Notes |

|---|---|---|---|

| Aldehyde (CHO) | 10.1 | PubChem | Matches DFT prediction |

| C6-Methyl (CH₃) | 2.5 | Literature A | Discrepancy in integration |

| Aromatic H | 8.2 | Literature B | Overlapping signals |

Methodological Frameworks

- Problem formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies on reaction mechanisms or biological activity .

- Literature review : Use federated search tools (e.g., PubMed, Reaxys) with filters for "picolinaldehyde derivatives" and "regioselective chlorination" to aggregate data .

- Data analysis : Employ multivariate statistical methods (e.g., PCA) to resolve spectral overlaps in complex reaction mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.